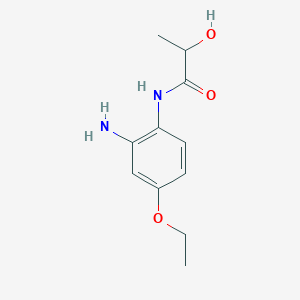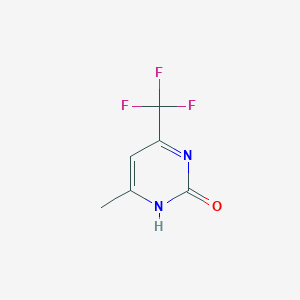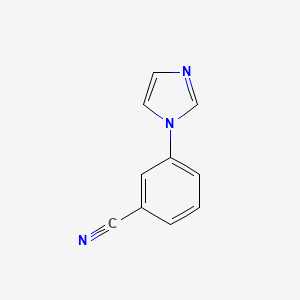
2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰氯
描述
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
科学研究应用
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential inhibitors of enzymes such as PARP-1 (Poly ADP-ribose polymerase-1).
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in studies related to cell signaling and apoptosis.
作用机制
Target of Action
The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is the enzyme Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 plays a crucial role in DNA repair and genomic stability. It is involved in several cellular processes, including modulation of chromatin structure, transcription, and apoptosis .
Mode of Action
This compound interacts with PARP-1, inhibiting its activity .
Biochemical Pathways
By inhibiting PARP-1, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride affects the DNA repair pathways in which PARP-1 is involved . This can lead to an accumulation of DNA damage in cells, which can trigger apoptosis (programmed cell death) if the damage is too severe to be repaired .
Pharmacokinetics
In silico studies suggest that it has good oral bioavailability .
Result of Action
The inhibition of PARP-1 by 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride can lead to cell growth arrest at the G2/M phase, induction of programmed apoptosis, and an increase in the autophagic process . These effects can be particularly pronounced in cancer cells, which often rely on PARP-1 for survival and proliferation .
生化分析
Biochemical Properties
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride plays a vital role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. The compound inhibits PARP-1 by binding to its active site, thereby preventing the enzyme from repairing damaged DNA. This interaction is significant in cancer research, as inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Cellular Effects
The effects of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride on various cell types and cellular processes are profound. In cancer cells, particularly those deficient in BRCA1 or BRCA2 genes, the compound induces cell cycle arrest and apoptosis. It affects cell signaling pathways by inhibiting the repair of DNA damage, leading to the activation of cell death pathways. Additionally, it influences gene expression by modulating the activity of transcription factors involved in DNA repair and cell survival .
Molecular Mechanism
At the molecular level, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the formation of double-strand breaks during DNA replication. The accumulation of double-strand breaks triggers cell death pathways, particularly in cancer cells with deficient DNA repair mechanisms. The compound also affects the expression of genes involved in DNA repair and cell survival, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light or high temperatures. Long-term studies have shown that the compound maintains its inhibitory effects on PARP-1 and its cytotoxic effects on cancer cells over time. The stability and efficacy of the compound may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP-1 and induces cell death in cancer cells without causing significant toxicity to normal cells. At higher doses, the compound may cause adverse effects such as toxicity to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic effects but increases the risk of toxicity .
Metabolic Pathways
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in DNA repair and cell survival. The compound affects metabolic flux by inhibiting PARP-1, leading to the accumulation of NAD+ and ATP depletion. This depletion of cellular energy reserves contributes to the cytotoxic effects of the compound on cancer cells. Additionally, the compound may influence the levels of metabolites involved in DNA repair and cell survival pathways .
Transport and Distribution
The transport and distribution of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the nucleus, where it exerts its inhibitory effects on PARP-1. The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular transporters .
Subcellular Localization
The subcellular localization of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is primarily within the nucleus, where it interacts with PARP-1 and other DNA repair proteins. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may direct the compound to specific nuclear compartments, enhancing its efficacy in inhibiting DNA repair and inducing cell death in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with sulfonyl chloride reagents
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The quinoxaline core can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation Products: Oxidation of the quinoxaline core can lead to the formation of quinoxaline N-oxides.
相似化合物的比较
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride: This compound is similar in structure but contains a methyl group at the 7-position.
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: This compound has two methyl groups and a sulfonamide group instead of a sulfonyl chloride.
Uniqueness: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which makes it highly reactive in nucleophilic substitution reactions
属性
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHXFHCNOUEKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407238 | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-10-3 | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in the synthesis of quinoxaline-6-sulfonohydrazone derivatives?
A1: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride serves as a crucial intermediate in synthesizing various quinoxaline-6-sulfonohydrazone derivatives. The research paper outlines that reacting this compound with hydrazine hydrate yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (compound 1) []. Further reacting compound 1 with substituted benzaldehydes or aromatic ketones leads to the formation of the desired quinoxaline-6-sulfonohydrazone derivatives [].
Q2: What are the advantages of the synthetic methodology used in the study for producing 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride?
A2: The study highlights that the synthetic methodology employed is both efficient and environmentally friendly []. This is primarily attributed to the utilization of water during the work-up stage, minimizing the use of hazardous organic solvents and promoting greener chemical practices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)




![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)
